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Compound of Interest

(S)-Benzyl 3-hydroxypiperidine-1-
Compound Name:
carboxylate

cat. No.: B1311126

An In-depth Structural and Conformational Analysis of (S)-Benzyl 3-hydroxypiperidine-1-
carboxylate

A Comprehensive Guide for Researchers and Drug
Development Professionals

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant
interest in medicinal chemistry and drug development.[1][2] Its rigid, chiral scaffold makes it a
valuable building block for the synthesis of complex, biologically active molecules.[1] This
technical guide provides a detailed analysis of the structural and conformational properties of
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, compiling available data from spectroscopic
and crystallographic studies to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical
Properties

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is comprised of a piperidine ring substituted
with a hydroxyl group at the 3-position and a benzyl carboxylate group at the nitrogen atom.
The presence of a stereocenter at the C3 position results in two enantiomers, with the (S)-
enantiomer being of particular importance in pharmaceutical applications.
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Property Value

IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate
CAS Number 94944-69-1

Molecular Formula C13H17NOs

Molecular Weight 235.28 g/mol

Solid-State Conformation: Insights from X-ray
Crystallography

X-ray crystallographic analysis provides the most definitive information about the three-
dimensional structure of a molecule in the solid state. For (S)-Benzyl 3-hydroxypiperidine-1-
carboxylate, these studies have revealed several key structural features.

Piperidine Ring Conformation

The piperidine ring, a six-membered saturated heterocycle, can adopt several conformations,
with the chair conformation being the most stable due to the minimization of torsional and steric
strain. X-ray diffraction studies have confirmed that in the solid state, the piperidine ring of (S)-
Benzyl 3-hydroxypiperidine-1-carboxylate exists in a chair conformation.

Orientation of Substituents

The substituents on the piperidine ring can occupy either axial or equatorial positions. In the
most stable chair conformation of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, the
hydroxyl group at the C3 position is found to be in the equatorial orientation. This arrangement
minimizes steric interactions with the rest of the ring, contributing to the overall stability of the
conformer. The larger benzyl carboxylate group at the nitrogen atom also preferentially
occupies an equatorial position to reduce steric hindrance.

Conformation in Solution: Spectroscopic Analysis

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic
Resonance (NMR) spectroscopy offers valuable insights into its conformational dynamics in
solution.
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'H and **C NMR Spectroscopy

Detailed *H and 3C NMR data, including chemical shifts and coupling constants, are essential
for elucidating the preferred conformation in solution. While a complete, published spectral
analysis with assignments for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate is not readily
available in the public domain, general principles of piperidine NMR spectroscopy can be
applied. The coupling constants between vicinal protons on the piperidine ring, particularly
around the C3 carbon, can provide information about the dihedral angles and thus the axial or
equatorial orientation of the hydroxyl group.

Conformational Equilibrium

In solution, substituted piperidines can exist in a dynamic equilibrium between two chair
conformers. For (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, this would involve the
interconversion between the conformer with an equatorial hydroxyl group and the one with an
axial hydroxyl group.

Equatorial Conformer -
Axial Conformer

More Stable Ring Inversion

Less Stable

Ring Inversion

Click to download full resolution via product page
Caption: Conformational equilibrium of the 3-hydroxyl group.

The equilibrium is expected to strongly favor the conformer with the equatorial hydroxyl group
to minimize 1,3-diaxial interactions. The presence of the bulky N-benzyl carboxylate group
further reinforces the stability of the chair conformation where the C3 substituent is equatorial.

Experimental Protocols

Detailed experimental protocols for the structural analysis of piperidine derivatives are crucial
for reproducible research.
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X-ray Crystallography

A typical experimental workflow for single-crystal X-ray diffraction is as follows:
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Caption: Workflow for X-ray crystallographic analysis.

o Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the
compound by slow evaporation, vapor diffusion, or cooling.

o Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
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o Structure Solution and Refinement: The collected data is processed to determine the unit cell
dimensions and space group. The initial crystal structure is solved using computational
methods and then refined to obtain the final atomic coordinates and other structural
parameters.

NMR Spectroscopy

The following protocol outlines the key steps for NMR analysis:
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Caption: Workflow for NMR-based conformational analysis.
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o Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds).

» Data Acquisition: A series of NMR experiments are performed, including standard 1D *H and
13C spectra, as well as 2D experiments like COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond
Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

o Data Analysis: The spectra are processed and analyzed to assign all proton and carbon
signals. Coupling constants are measured from the *H spectrum, and NOESY correlations
are identified to determine through-space proximities of protons, which provides crucial
information for conformational assignment.

Conclusion

The structural analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate reveals a clear
preference for a chair conformation with the hydroxyl group in an equatorial position, both in
the solid state and likely in solution. This conformational rigidity is a key feature that makes it a
valuable chiral building block in the design of new therapeutic agents. Further detailed studies
providing specific crystallographic and NMR data would be highly beneficial to the scientific
community for more precise computational modeling and structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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